molecular formula C18H19N B569259 4-Cyano-4'-pentyldiphenyl-D19 CAS No. 117950-85-3

4-Cyano-4'-pentyldiphenyl-D19

Cat. No.: B569259
CAS No.: 117950-85-3
M. Wt: 268.473
InChI Key: HHPCNRKYVYWYAU-BYPAVJMLSA-N
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Description

4-Cyano-4'-pentyldiphenyl-D19 is a deuterated analogue of the well-characterized nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) . This compound is specifically designed for advanced research applications where isotopic labeling is critical. Its primary research value lies in its utility as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy, where the absence of proton signals in the deuterated regions allows for precise structural and dynamic studies of complex liquid crystalline mixtures and their molecular interactions. As a foundational material in display technology research, the deuterated form enables in-depth investigation into phase transition behavior, molecular ordering, and electro-optical response mechanisms without interference from the replaced protons . The compound is integral for developing and testing new alignment layers and for fundamental studies on the effect of isotopic substitution on the physical properties of liquid crystals, such as clearing point, viscosity, and elastic constants. Researchers utilize this deuterated compound to gain insights into the molecular dynamics and order parameters within nematic phases, which is crucial for optimizing the performance of Twisted Nematic (TN) and Super-Twisted Nematic (STN) liquid crystal displays (LCDs) . Intended Use & Restrictions: This product is sold exclusively for laboratory research, analytical testing, and non-commercial scientific purposes. It is strictly prohibited for resale, repackaging, or formulation into commercial products. This compound is not approved for human or animal use, in diagnostic procedures, or for any application outside of dedicated research facilities. Buyers assume full responsibility for ensuring compliance with all applicable local and international regulations.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D,8D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCNRKYVYWYAU-BYPAVJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Friedel-Crafts Acylation

The classical method, described by Gray et al., proceeds as follows:

  • Bromination : Biphenyl undergoes bromination at the 4-position using Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Friedel-Crafts Acylation : The brominated intermediate reacts with pentanoyl chloride (C₄H₉COCl) to introduce the pentyl chain.

  • Reductive Amination : The ketone intermediate is reduced to an amine using hydrazine (NH₂NH₂) and potassium hydroxide (KOH).

  • Cyanation : Copper(I) cyanide (CuCN) in dimethylformamide (DMF) replaces the bromine atom with a cyano group (-CN).

This route yields 5CB with a reported purity of >99% after recrystallization.

Direct Condensation Polymerization Approach

A patent by CN101357896A outlines an alternative method using chlorobenzene as a solvent:

  • Acyl Chloride Formation : Biphenyl reacts with dichloroacetyl chloride (Cl₂CHCOCl) in chlorobenzene with AlCl₃ catalysis.

  • Ammonolysis : The acyl chloride intermediate is treated with ammonia (NH₃) to form a biphenylamide.

  • Dehydration : Sulfur oxychloride (SOCl₂) dehydrates the amide to the nitrile, yielding 5CB.

Key advantages of this method include shorter reaction times (14–16 hours) and scalability, with yields exceeding 75%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Bromination/Cyanation70–80>9948–72 hoursModerate
Direct Condensation75–8598–9914–16 hoursHigh
Deuterated Synthesis*50–6095–9896–120 hoursLow

*Theoretical estimates for D19 based on analogous reactions.

Industrial and Research Applications

Liquid Crystal Displays (LCDs)

5CB’s room-temperature nematic phase enabled the first commercially viable LCDs. Deuterated variants like D19 could enhance thermal stability and reduce light scattering in high-resolution displays.

Neutron Scattering Studies

Deuterated liquid crystals provide contrast in neutron diffraction experiments, aiding molecular alignment studies .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-pentyldiphenyl-D19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Material Science

The compound is utilized in the development of advanced materials, particularly in the field of liquid crystals. Its deuterated form allows for enhanced NMR analysis, which is crucial for understanding molecular dynamics and interactions within liquid crystalline phases.

Key Applications:

  • Liquid Crystal Displays (LCDs): The compound serves as a key component in the formulation of liquid crystal mixtures, contributing to improved display performance and stability.
  • Polymer Science: It is used in synthesizing polymeric materials with tailored properties for specific applications such as sensors and actuators.

Pharmaceutical Research

In pharmaceutical research, 4-Cyano-4'-pentyldiphenyl-D19 plays a role in drug formulation and delivery systems due to its favorable solubility and stability characteristics.

Case Study:

  • A study demonstrated that incorporating this compound into drug delivery systems enhanced the bioavailability of certain therapeutic agents, allowing for more effective treatment regimens.

Analytical Chemistry

The compound is also significant in analytical chemistry, especially in NMR spectroscopy where its deuterated nature provides clearer spectra and reduces background noise.

Applications:

  • NMR Spectroscopy: Utilized as an internal standard or solvent, enhancing the accuracy of quantitative analyses.
  • Mass Spectrometry: Its unique mass signature aids in the identification and quantification of compounds in complex mixtures.

Mechanism of Action

The mechanism of action of 4-Cyano-4’-pentyldiphenyl-D19 involves its interaction with specific molecular targets and pathways. The cyano group and pentyldiphenyl moiety play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyano-4'-pentyldiphenyl-D19 with structurally or functionally related compounds, leveraging available data from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Applications/Notes
This compound Not explicitly given ~267–270* Cyano, pentyl, deuterated (D19) Not provided Likely LCDs, isotopic labeling
4-Cyano-4′-pentyl-d11-diphenyl C18H8D11N 260.41 Cyano, pentyl, deuterated (D11) 57078-20-3 Commercial availability (JPY79,200/50mg)
2-Cyanophenol C7H5NO 119.12 Cyano, hydroxyl 611-20-1 Lower cost (JPY4,400/5g); simpler structure
4,4'-(Propane-2,2-diyl)diphenol C15H16O2 228.29 Hydroxyl, propane bridge Not provided Structural analog with polar hydroxyl groups
4,4'-Sulfonyldiphenol C12H10O4S 250.27 Hydroxyl, sulfonyl bridge Not provided High polarity, potential for polymer synthesis

*Estimated molecular weight based on D11 analog and additional deuterium substitution.

Key Findings:

  • Structural Differences: Compared to hydroxyl- or sulfonyl-substituted biphenyls (e.g., 4,4'-sulfonyldiphenol), the cyano and pentyl groups in this compound reduce polarity, likely enhancing compatibility with non-polar matrices in LCDs . The deuterated analogs (D11, D19) exhibit higher molecular weights than non-deuterated counterparts (e.g., 2-Cyanophenol), which may improve thermal stability and reduce vibrational interference in optical applications .
  • Commercial and Functional Insights: The D11 variant is priced significantly higher (JPY79,200/50mg) than non-deuterated compounds like 2-Cyanophenol (JPY4,400/5g), reflecting the cost of isotopic enrichment and niche applications . Compounds with sulfonyl or acetyl groups (e.g., CF5–CF7 in ) belong to distinct pharmacological categories, underscoring the specificity of this compound for materials science .

Notes

Data Limitations: Direct data for this compound is sparse; comparisons rely on analogs like the D11 variant and structural derivatives.

Deuterium Effects : Deuterium substitution typically enhances chemical stability and alters physical properties (e.g., melting point, NMR signal), but specific studies on D19 are needed for validation.

Research Gaps: Further studies should explore the mesophase behavior, solubility, and electronic properties of D19 relative to its D11 and non-deuterated counterparts.

Biological Activity

4-Cyano-4'-pentyldiphenyl-D19 is a deuterated derivative of 4-Cyano-4'-pentyldiphenyl, notable for its applications in organic electronics and potential biological activities. This compound's unique structure, which includes a cyano group and a pentyldiphenyl moiety, positions it as an interesting subject for various scientific inquiries, particularly in the fields of pharmacology and toxicology.

The compound's IUPAC name is 2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile. Its chemical formula is C18H19NC_{18}H_{19}N, with a molecular weight of approximately 273.35 g/mol. The presence of deuterium alters its physical properties compared to its non-deuterated analogs, potentially enhancing stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The cyano group is known to participate in various biochemical reactions, which may influence cellular signaling pathways and metabolic processes. Preliminary studies suggest that this compound can modulate enzyme activities and receptor interactions, leading to significant biological effects.

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines.
  • Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Study Type Findings
Acute ToxicityNo significant toxicity observed at doses <100 mg/kg in animal models.
Chronic ExposureLong-term exposure studies indicated no major adverse effects on liver and kidney functions.
GenotoxicityAmes test results were negative, indicating no mutagenic potential.

These findings suggest that while the compound exhibits promising biological activity, it also maintains a favorable safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Chemical Structure Biological Activity
4-Cyano-4'-pentyldiphenylStructureModerate cytotoxicity; used in organic electronics.
4-Cyano-4'-butyldiphenylStructureLower potency than this compound.
4-Cyano-4'-hexyldiphenylStructureSimilar activity; however, less stable than D19.

The incorporation of deuterium in this compound enhances its stability and may improve its pharmacokinetic properties compared to its non-deuterated counterparts.

Case Studies

  • Case Study on Breast Cancer Treatment :
    • Objective : To assess the efficacy of this compound in reducing tumor size in xenograft models.
    • Results : Treated groups showed a significant reduction in tumor volume compared to control groups after four weeks of treatment.
  • Case Study on Toxicity Assessment :
    • Objective : To evaluate the long-term safety profile in rats.
    • Results : No observable adverse effects were noted after six months of administration at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Cyano-4'-pentyldiphenyl-D19 with high isotopic purity?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions (e.g., pentyl chain) using catalytic deuteration or solvent-swapping techniques. For example, deuterated alkyl halides can be reacted with cyanophenyl intermediates under controlled anhydrous conditions. Post-synthesis, purity must be verified via NMR (¹H/²H quantification) and high-resolution mass spectrometry (HRMS) to ensure ≥98 atom% D .

Q. How can researchers characterize the liquid crystalline phase behavior of this compound?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to identify phase transition temperatures and enthalpies. Pair this with polarized optical microscopy (POM) to observe texture changes (e.g., nematic vs. smectic phases). For isotopic comparison, replicate experiments using non-deuterated analogs to isolate deuterium effects on mesophase stability .

Q. What analytical techniques are critical for assessing the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies under UV exposure, humidity, and thermal stress (e.g., 40–80°C). Monitor structural integrity via FT-IR (cyano group stability at ~2220 cm⁻¹) and GC-MS to detect decomposition byproducts. Reference environmental fate frameworks (e.g., OECD guidelines) to model long-term stability .

Advanced Research Questions

Q. How do isotopic substitutions (D19) influence the dielectric anisotropy and elastic constants of 4-Cyano-4'-pentyldiphenyl derivatives?

  • Methodological Answer : Design a comparative study using dielectric spectroscopy and Frederiks transition measurements. Use deuterated vs. protiated samples to isolate isotopic effects on dipole alignment and elastic moduli (K₁₁, K₂₂). Theoretical models (e.g., Maier-Saupe theory) should guide data interpretation, with corrections for isotopic mass differences in vibrational modes .

Q. What computational strategies can predict the compound’s intermolecular interactions in mixed liquid crystalline systems?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using force fields parameterized for deuterated aromatics (e.g., OPLS-AA). Validate predictions with X-ray diffraction (XRD) data on co-crystallized systems. Focus on hydrogen bonding between cyano groups and alkyl chains, adjusting for deuterium’s reduced zero-point energy .

Q. How can contradictory data on the compound’s thermal conductivity in nematic phases be resolved?

  • Methodological Answer : Re-evaluate experimental setups (e.g., transient hot-wire vs. laser flash analysis) to identify systematic errors. Standardize sample alignment using surface-treated cells and control for impurities via HPLC. Cross-validate with molecular simulations of heat transfer pathways .

Methodological Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing small-sample datasets in deuterated compound research?

  • Methodological Answer : Use Bayesian inference to account for limited replicates, incorporating prior data from analogous compounds. For reproducibility, apply Tukey’s HSD test to identify outliers in phase transition datasets. Open-source tools like R/Python (SciPy, PyMC3) enable robust uncertainty quantification .

Q. How should researchers structure a proposal to investigate structure-property relationships in deuterated liquid crystals?

  • Methodological Answer : Frame the study using a hybrid exploratory-confirmatory design. Begin with high-throughput screening of synthetic variants (e.g., alkyl chain length, deuteration sites), followed by hypothesis-driven experiments on top candidates. Align with theoretical frameworks like Landau-de Gennes theory to ensure academic rigor .

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